3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxy-4-hydroxybenzaldehyde with 6-phenylthieno[2,3-d]pyrimidine-4-ol under specific conditions to form the desired product . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: 3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoic acid.
Reduction: 3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways due to its structural similarity to other biologically active pyrimidine derivatives . The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde
- Methyl 3-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate
- Methyl 4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate
Uniqueness
3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde is unique due to the presence of the methoxy group on the benzaldehyde moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.
Properties
IUPAC Name |
3-methoxy-4-(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c1-24-17-9-13(11-23)7-8-16(17)25-19-15-10-18(14-5-3-2-4-6-14)26-20(15)22-12-21-19/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWKYROPGZCLQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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